MFCD18314535

Description

However, based on the structural and functional comparison frameworks demonstrated in the evidence, this section outlines a generalized approach to analyzing such compounds. Typically, chemical identifiers like MDL numbers are linked to molecular formulas, physical properties (e.g., molecular weight, solubility), and functional characteristics (e.g., biological activity, synthesis routes). For example, compounds in the evidence share attributes such as:

- Structural features: Aromatic rings, halogen substitutions, or heteroatom incorporation (e.g., nitrogen, oxygen) .

- Functional roles: Enzyme inhibition, substrate specificity, or use in pharmaceutical intermediates .

If “MFCD18314535” follows these patterns, its properties would likely be compared using metrics like LogP (lipophilicity), topological polar surface area (TPSA), and synthetic accessibility, as seen in analogous compounds .

Properties

IUPAC Name |

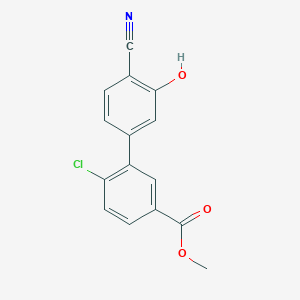

methyl 4-chloro-3-(4-cyano-3-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c1-20-15(19)10-4-5-13(16)12(6-10)9-2-3-11(8-17)14(18)7-9/h2-7,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXNMVCPVYPSLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00684980 | |

| Record name | Methyl 6-chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261951-00-1 | |

| Record name | Methyl 6-chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MFCD18314535 involves a series of synthetic steps. One common method includes a diastereomerically selective cyclization reaction. This process does not require a separate epimerization step, which simplifies the synthesis and improves yield .

Industrial Production Methods

In industrial settings, the production of MFCD18314535 often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

MFCD18314535 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

Substitution: MFCD18314535 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

MFCD18314535 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: MFCD18314535 is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD18314535 exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes. The exact pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights systematic methods for comparing compounds, focusing on structural similarity, physicochemical properties, and functional applications. Below is a synthesized analysis based on representative examples:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Similarity :

- Halogenated compounds (e.g., MFCD13195646, MFCD11044885) exhibit high similarity due to shared functional groups like chlorine or bromine, which influence reactivity and binding affinity .

- Trifluoromethyl groups (e.g., MFCD00039227) enhance metabolic stability and lipophilicity, making them prevalent in drug design .

TPSA: Lower TPSA values (e.g., MFCD00039227: 20.23 Ų) correlate with improved blood-brain barrier (BBB) penetration, a critical factor in central nervous system-targeted drugs .

Functional Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.